

Cofetuzumab pelidotin dose-limiting toxicities in clinical trials

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Compound of Interest

Compound Name: *Pelidotin*

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Technical Support Center: Cofetuzumab Pelidotin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cofetuzumab **pelidotin**. The information is based on findings from clinical trials and is intended to assist in anticipating and managing potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is cofetuzumab **pelidotin** and what is its mechanism of action?

A1: Cofetuzumab **pelidotin** is an antibody-drug conjugate (ADC).[1] It is composed of a humanized monoclonal antibody that targets the human inactive tyrosine-protein kinase 7 (PTK7), linked to a potent anti-cancer agent, auristatin-0101, which is an analog of the microtubule inhibitor dolastatin 10.[1] PTK7 is a protein that is overexpressed on the surface of various cancer cells.[1] The antibody component of cofetuzumab **pelidotin** binds to PTK7 on tumor cells, leading to the internalization of the ADC.[1] Inside the cell, the auristatin payload is released and disrupts the microtubule network, which is essential for cell division. This disruption leads to a G2/M phase arrest in the cell cycle and ultimately triggers apoptosis (programmed cell death) in the PTK7-expressing cancer cells.[1]

Q2: What were the dose-limiting toxicities (DLTs) observed in the first-in-human clinical trial of cofetuzumab **pelidotin**?

A2: In the first-in-human study (NCT02222922), two dose-limiting toxicities were reported at the highest dose evaluated when administered every 3 weeks. These were grade 3 headache and grade 3 fatigue.[2][3][4]

Q3: What are the most common treatment-related adverse events associated with cofetuzumab **pelidotin**?

A3: The most frequently observed treatment-related adverse events in the clinical trial with a 3-week dosing schedule included nausea, alopecia (hair loss), fatigue, headache, neutropenia (low white blood cell count), and vomiting.[2][3][4] Grade ≥ 3 neutropenia was observed in 25% of patients.[2][3][4]

Q4: What was the recommended Phase II dose for cofetuzumab **pelidotin**?

A4: The recommended Phase II dose for cofetuzumab **pelidotin** was determined to be 2.8 mg/kg administered every 3 weeks.[2][3][4]

Troubleshooting Guide for Observed Toxicities

This guide is intended to help researchers navigate potential toxicities based on clinical trial findings.

Observed Toxicity	Potential Troubleshooting Steps / Monitoring
Headache (Grade 3)	- Implement close monitoring of patients for the onset and severity of headaches. - Consider pre-medication with analgesics. - In a clinical setting, hospitalization for management of persistent symptoms with analgesics and antiemetics may be required.[5]
Fatigue (Grade 3)	- Monitor patients for the severity and impact of fatigue on daily activities. - Educate on energy conservation strategies. - Evaluate for and manage other contributing factors such as anemia or dehydration.
Neutropenia (Grade ≥ 3)	- Perform regular complete blood counts to monitor neutrophil levels. - Consider dose interruption or reduction as per protocol guidelines. - Prophylactic use of granulocyte colony-stimulating factor (G-CSF) could be considered in subsequent cycles.
Nausea and Vomiting	- Administer prophylactic antiemetics prior to infusion. - Provide rescue antiemetics for breakthrough nausea and vomiting. - Ensure adequate hydration.
Alopecia	- Counsel about the high likelihood of hair loss. - Discuss scalp cooling options if appropriate.

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) in the First-in-Human Trial of Cofetuzumab **Pelidotin** (Q3W Dosing)

Dose-Limiting Toxicity	Grade	Number of Patients
Headache	3	1
Fatigue	3	1

Data from the highest dose evaluated in the every 3 weeks regimen.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Most Common Treatment-Related Adverse Events (Q3W Dosing)

Adverse Event	Incidence	Grade \geq 3 Incidence
Nausea	45% - 25%	Not specified
Alopecia	45% - 25%	Not specified
Fatigue	45% - 25%	One DLT at Grade 3
Headache	45% - 25%	One DLT at Grade 3
Neutropenia	45% - 25%	25%
Vomiting	45% - 25%	Not specified

Incidence range reflects the most common events reported in the study.[\[2\]](#)[\[3\]](#)[\[4\]](#)

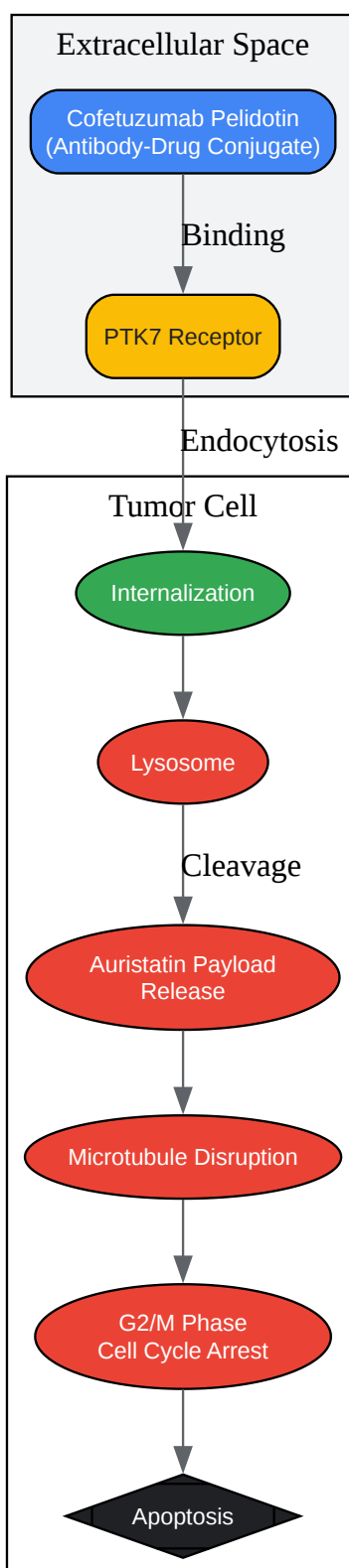
Experimental Protocols

First-in-Human Clinical Trial (NCT02222922) - Dose Escalation and Expansion

- Study Design: The study was a first-in-human, open-label, multicenter, dose-escalation and dose-expansion trial.[\[2\]](#)[\[3\]](#)
- Patient Population: Patients with advanced solid tumors, including platinum-resistant ovarian cancer, non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC).[\[2\]](#)[\[3\]](#)
- Dosing Regimens:
 - Every 3 Weeks (Q3W): Intravenous administration of cofetuzumab **pelidotin** at doses ranging from 0.2 to 3.7 mg/kg.[\[3\]](#)

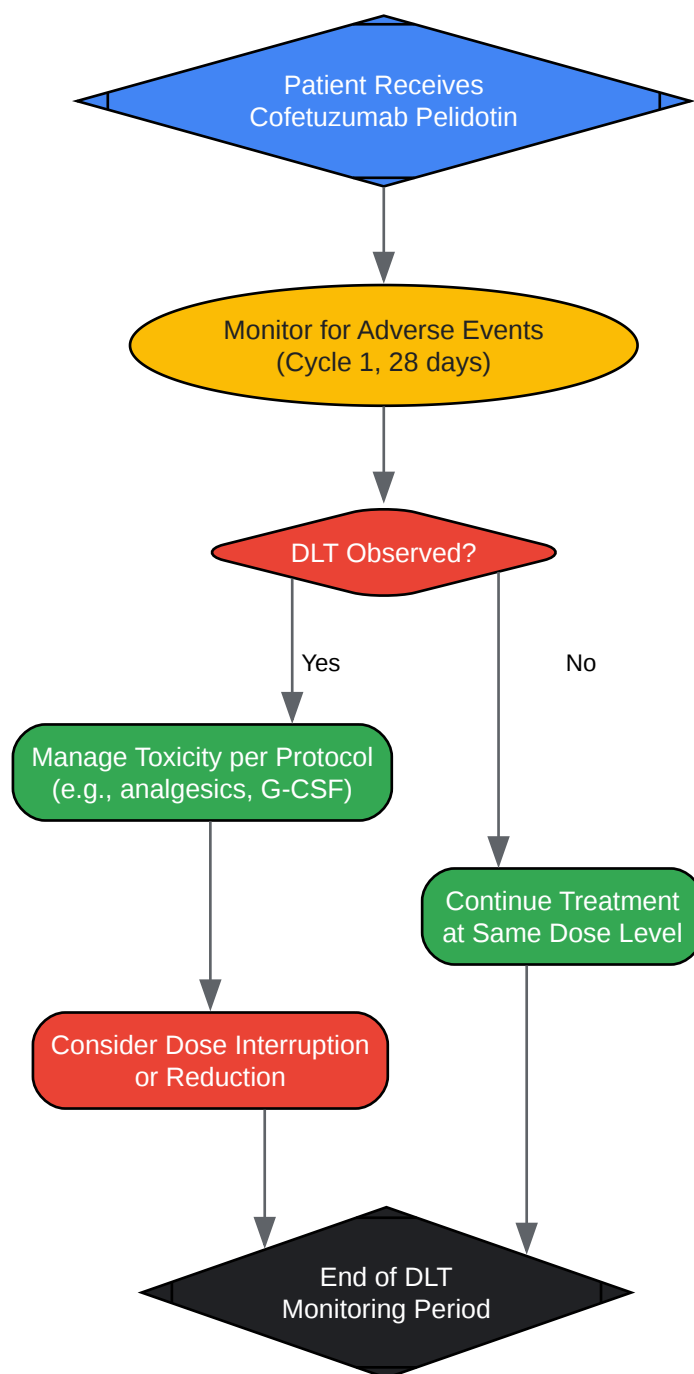
- Every 2 Weeks (Q2W): Intravenous administration at doses of 2.1, 2.8, and 3.2 mg/kg.[3]
- Dose Escalation Method: A modified toxicity probability interval (mTPI) method was used to guide dose escalation.[3][5]
- DLT Monitoring Period: The monitoring period for dose-limiting toxicities was the first 28 days of treatment.[3][5]
- Definition of DLTs: Dose-limiting toxicities were defined as specific treatment-related adverse events occurring within the first treatment cycle, including but not limited to:
 - Grade 4 neutropenia lasting > 7 days.
 - Febrile neutropenia.
 - Grade ≥ 3 neutropenic infection.
 - Grade 4 anemia or thrombocytopenia.
 - Grade ≥ 3 thrombocytopenia with clinically significant bleeding.
 - Grade ≥ 3 non-hematologic, non-hepatic toxicities (with some exceptions).
 - A delay of > 2 weeks in receiving the next treatment cycle due to persistent toxicities.[3]

Visualizations



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Caption: Mechanism of action of cofetuzumab **pelidotin**.



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